molecular formula C13H22 B14598232 1-Heptylcyclohexa-1,3-diene CAS No. 61215-71-2

1-Heptylcyclohexa-1,3-diene

Cat. No.: B14598232
CAS No.: 61215-71-2
M. Wt: 178.31 g/mol
InChI Key: LXVXYFGIPDWFHW-UHFFFAOYSA-N
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Description

1-Heptylcyclohexa-1,3-diene is an organic compound characterized by a cyclohexadiene ring substituted with a heptyl group. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity. The presence of the heptyl group adds to its hydrophobic nature, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,3-diene with heptyl halides under basic conditions. Another method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with cyclohexa-1,3-diene to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts to enhance the reaction efficiency. The use of continuous flow reactors is also common to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Heptylcyclohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions typically yield cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Epoxides, ketones

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated cyclohexadienes

Scientific Research Applications

1-Heptylcyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Heptylcyclohexa-1,3-diene involves its interaction with various molecular targets. The conjugated diene system allows for participation in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial in forming cyclic compounds. The heptyl group influences the compound’s hydrophobic interactions, affecting its solubility and reactivity in different environments.

Comparison with Similar Compounds

    Cyclohexa-1,3-diene: A simpler analog without the heptyl group.

    1,4-Cyclohexadiene: An isomer with different double bond positions.

    Heptylbenzene: A similar compound with a benzene ring instead of a cyclohexadiene ring.

Uniqueness: 1-Heptylcyclohexa-1,3-diene is unique due to the combination of the conjugated diene system and the heptyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.

Properties

CAS No.

61215-71-2

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

1-heptylcyclohexa-1,3-diene

InChI

InChI=1S/C13H22/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8,11H,2-5,7,9-10,12H2,1H3

InChI Key

LXVXYFGIPDWFHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=CCC1

Origin of Product

United States

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